![molecular formula C16H13NO5S2 B1210860 N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide](/img/structure/B1210860.png)
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide
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Overview
Description
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Synthesis and Characterization
- N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide and similar compounds have been synthesized and characterized, contributing to the understanding of their structural and chemical properties. For instance, the synthesis and characterization of related Schiff bases of 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes demonstrate the variety of methods used to create such compounds and their subsequent analysis for antimicrobial activity (Bhattacharjee et al., 2012).
Antimicrobial Activity
- Research into the antimicrobial properties of compounds structurally similar to N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide has revealed significant insights. The study on the antimicrobial activity of Schiff bases of related compounds provides evidence of their potential use in combating microbial infections (Bhattacharjee et al., 2012).
properties
Product Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonyl-2-furancarboxamide |
---|---|
Molecular Formula |
C16H13NO5S2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13NO5S2/c1-21-13-8-6-12(7-9-13)17(16(18)14-4-2-10-22-14)24(19,20)15-5-3-11-23-15/h2-11H,1H3 |
InChI Key |
JZGXMDLRKYMDRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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